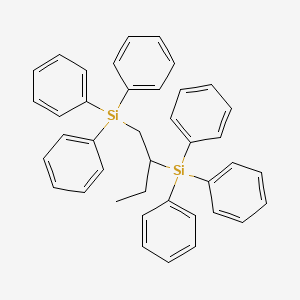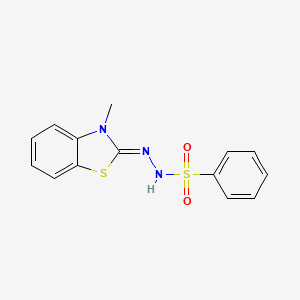![molecular formula C36H48N2O2 B11959587 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- CAS No. 24679-02-5](/img/structure/B11959587.png)
1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- typically involves the reaction of 1,4-benzenediamine with 4-(octyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: A similar compound with different substituents.
1,4-Benzenediamine, N-phenyl-: Another related compound with distinct properties.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A compound with a similar core structure but different functional groups.
Uniqueness
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- is unique due to its specific substituents and the resulting properties. Its applications and interactions may differ significantly from those of similar compounds, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
24679-02-5 |
|---|---|
Molecular Formula |
C36H48N2O2 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
1-(4-octoxyphenyl)-N-[4-[(4-octoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C36H48N2O2/c1-3-5-7-9-11-13-27-39-35-23-15-31(16-24-35)29-37-33-19-21-34(22-20-33)38-30-32-17-25-36(26-18-32)40-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3 |
InChI Key |
HCSQGZHPINRCAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)





